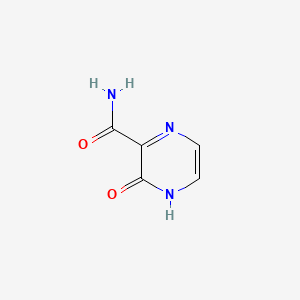

3-Hydroxypyrazine-2-carboxamide

概要

説明

T-1105 は、6-フルオロ-3-ヒドロキシ-2-ピラジンカルボキサミドとしても知られており、広域スペクトルの抗ウイルス化合物です。これは、グアニンおよびアデニンの構造を模倣するヌクレオシド類似体であり、さまざまなRNAウイルスに対して効果的です。 T-1105 は、インフルエンザ、ジカ、SARS-CoV-2 などのウイルスの複製を阻害する可能性を示しています .

準備方法

合成経路と反応条件

T-1105 の合成には、次の手順が含まれます。

出発物質: 合成は、3-ヒドロキシ-2-ピラジンカルボキサミドから始まります。

フッ素化: ピラジン環の 6 位にフッ素原子を導入するには、ジエチルアミノスルホリルフルオリド (DAST) などのフッ素化剤を使用します。

工業生産方法

T-1105 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 連続フローリアクターと自動化システムの使用により、安定した生産品質が保証されます .

化学反応の分析

反応の種類

T-1105 は、次のようなさまざまな化学反応を起こします。

酸化: T-1105 は、対応するオキソ誘導体を形成するために酸化することができます。

還元: T-1105 の還元により、ヒドロキシ誘導体が得られます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

酸化: 6-フルオロ-3-オキソ-2-ピラジンカルボキサミドの生成。

還元: 6-フルオロ-3-ヒドロキシ-2-ピラジンカルボキサミドの生成。

科学研究アプリケーション

T-1105 は、次のような広範囲にわたる科学研究アプリケーションを備えています。

科学的研究の応用

Pharmaceutical Development

3-Hydroxypyrazine-2-carboxamide is primarily recognized for its role in pharmaceutical synthesis. It serves as a key intermediate in the production of several drugs, particularly those targeting viral infections and inflammatory conditions.

Key Pharmaceutical Applications:

- Antiviral Agents: The compound has been utilized in the synthesis of favipiravir, an antiviral medication effective against RNA viruses such as influenza and SARS-CoV-2. In one study, the conversion of this compound to favipiravir achieved a yield of approximately 50% using Selectfluor® as a reagent .

- Anti-inflammatory Drugs: Its derivatives have shown promise in developing anti-inflammatory agents, enhancing therapeutic options for chronic inflammatory diseases .

Agricultural Chemistry

In agriculture, this compound is incorporated into formulations aimed at enhancing crop protection.

Agricultural Applications:

- Fungicides and Herbicides: The compound exhibits inhibitory activity against certain plant pathogens, making it useful in the formulation of agrochemicals that protect crops from diseases .

- Pesticide Development: Research indicates that derivatives of this compound can be optimized to improve efficacy against specific pests and pathogens .

Food Industry

The food industry benefits from the compound's properties as a flavor enhancer and preservative.

Food Applications:

- Flavor Enhancement: this compound contributes to improving the taste profile of various food products, making it valuable in food processing .

- Shelf Life Extension: Its preservative qualities help prolong the shelf life of food items by inhibiting microbial growth .

Biochemical Research

Researchers utilize this compound as a reagent in various biochemical assays.

Research Applications:

- Metabolic Studies: The compound aids in studying enzyme activities and metabolic pathways, particularly those related to NAD+ metabolism .

- Cellular Aging Research: It is investigated for its potential anti-aging effects through its role in increasing NAD+ levels, which are crucial for cellular energy production and DNA repair .

Material Science

The potential applications of this compound extend to material science.

Material Applications:

- Coatings and Polymers: The compound is explored for developing novel materials with specific chemical properties suitable for coatings and other polymer applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Antiviral drugs (e.g., favipiravir) | Effective against RNA viruses |

| Anti-inflammatory agents | Potential treatment for chronic inflammation | |

| Agricultural Chemistry | Fungicides, herbicides | Enhances crop protection |

| Food Industry | Flavor enhancer, preservative | Improves taste and extends shelf life |

| Biochemical Research | Reagent in assays | Aids in studying metabolism and aging |

| Material Science | Coatings and polymers | Develops materials with tailored properties |

Case Studies and Research Findings

- Favipiravir Synthesis : A study demonstrated the efficient synthesis of favipiravir from this compound using Selectfluor®, highlighting its significance in antiviral drug development .

- Antiviral Activity : Research has shown that this compound acts as a broad-spectrum antiviral agent by inhibiting RNA-dependent RNA polymerase, essential for viral replication .

- Agricultural Optimization : Recent studies optimized the synthesis of derivatives from this compound to enhance their efficacy as agrochemicals, indicating its potential role in sustainable agriculture practices .

作用機序

T-1105 は、ウイルスRNA依存性RNAポリメラーゼ (RdRp) を標的とすることで、その抗ウイルス効果を発揮します。これは、複製中にウイルスRNAに組み込まれるヌクレオシド類似体として機能します。 この組み込みは、致死的な突然変異を引き起こし、ウイルスゲノムにエラーを引き起こし、最終的にウイルスの複製を阻害します .

類似の化合物との比較

類似の化合物

T-705 (ファビピラビル): T-1105 に似たヌクレオシド類似体で、インフルエンザやその他のRNAウイルスに対する抗ウイルス薬として使用されています

T-1106: T-705 の別の誘導体で、抗ウイルス活性を高めるために修飾されています.

T-1105 の独自性

T-1105 は、非フッ素化構造により、T-705 と比較して化学的安定性に優れています。 この安定性により、その抗ウイルス活性が高まり、ウイルス複製に対するより強力な阻害剤となっています .

類似化合物との比較

Similar Compounds

T-705 (Favipiravir): A nucleobase analog similar to T-1105, used as an antiviral drug against influenza and other RNA viruses

T-1106: Another derivative of T-705, with modifications to enhance its antiviral activity.

Uniqueness of T-1105

T-1105 is unique due to its non-fluorinated structure, which provides better chemical stability compared to T-705. This stability enhances its antiviral activity and makes it a more potent inhibitor of viral replication .

生物活性

Overview

3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is a compound with significant biological activity, particularly as an antiviral agent. It has garnered attention for its ability to inhibit RNA viruses by acting as a nucleobase analog that interferes with viral RNA-dependent RNA polymerase. This article synthesizes current research findings, applications, and case studies related to its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 139.11 g/mol

- CAS Number : 55321-99-8

This compound functions primarily through the following mechanisms:

- Inhibition of RNA Polymerase : The compound is metabolized into ribonucleotide triphosphate (RTP), which inhibits the RNA-dependent RNA polymerase essential for viral replication .

- Broad-Spectrum Antiviral Activity : It has demonstrated effectiveness against various RNA viruses, including:

Case Studies and Experimental Data

- Antiviral Efficacy : A study highlighted the compound's ability to inhibit viral replication in vitro and in vivo, showing promising results against multiple viral strains .

- Synthesis and Structural Analysis : The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) from this compound was detailed in a four-step process, demonstrating its potential as a more potent antiviral agent .

- Electrochemical Studies : Research utilizing density functional theory (DFT) calculations has shown that the oxidative degradation of this compound can occur via superoxide radicals, providing insights into its stability and reactivity under physiological conditions .

Applications

This compound has diverse applications across several fields:

Safety and Side Effects

While this compound shows significant potential, caution is advised due to possible side effects and the risk of drug resistance. It is classified as an irritant and should be handled with care during laboratory use .

特性

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPBAPFUXAADQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203888 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55321-99-8 | |

| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55321-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。